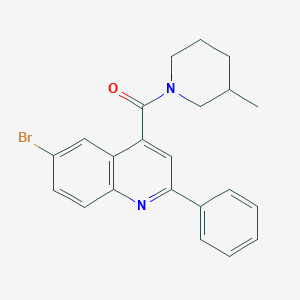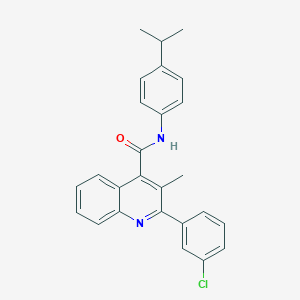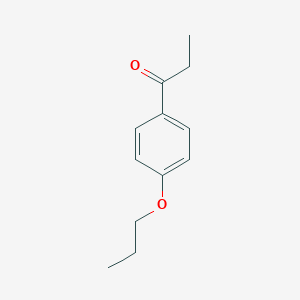![molecular formula C23H30N2O6 B444834 (3,5-DIMETHOXYPHENYL)[4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE](/img/structure/B444834.png)
(3,5-DIMETHOXYPHENYL)[4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-DIMETHOXYPHENYL)[4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHOXYPHENYL)[4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the 3,4,5-trimethoxybenzyl and 3,5-dimethoxyphenyl groups. Common synthetic routes include:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The 3,4,5-trimethoxybenzyl group can be introduced via nucleophilic substitution reactions using appropriate benzyl halides.
Coupling Reactions: The final step involves coupling the 3,5-dimethoxyphenyl group to the piperazine ring using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反応の分析
Types of Reactions
(3,5-DIMETHOXYPHENYL)[4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
(3,5-DIMETHOXYPHENYL)[4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3,5-DIMETHOXYPHENYL)[4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
(3,4,5-Trimethoxyphenyl)-piperazine: Similar structure but lacks the 3,5-dimethoxyphenyl group.
(3,5-Dimethoxyphenyl)-piperazine: Similar structure but lacks the 3,4,5-trimethoxybenzyl group.
Uniqueness
(3,5-DIMETHOXYPHENYL)[4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE is unique due to the presence of both the 3,4,5-trimethoxybenzyl and 3,5-dimethoxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C23H30N2O6 |
|---|---|
分子量 |
430.5g/mol |
IUPAC名 |
(3,5-dimethoxyphenyl)-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H30N2O6/c1-27-18-12-17(13-19(14-18)28-2)23(26)25-8-6-24(7-9-25)15-16-10-20(29-3)22(31-5)21(11-16)30-4/h10-14H,6-9,15H2,1-5H3 |
InChIキー |
YANOOLOLMCHGCC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC)OC |
正規SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-N-acetyl-6-bromo-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B444752.png)

![2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]imino}-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B444755.png)
![Methyl 4-(4-ethylphenyl)-2-{[(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B444757.png)
![Methyl 2-{[(4-bromophenyl)acetyl]amino}-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B444758.png)
![Methyl 2-[(2,6-difluorobenzoyl)amino]-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B444761.png)
![Methyl 2-{[(4-bromophenyl)acetyl]amino}-4-(4-ethylphenyl)-3-thiophenecarboxylate](/img/structure/B444762.png)
![Methyl 4-(3-chlorophenyl)-2-[(2,6-difluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B444763.png)
![(2Z)-2-[(2-chlorophenyl)imino]-N-(2-fluorophenyl)-2H-chromene-3-carboxamide](/img/structure/B444764.png)


![Methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B444773.png)
![Ethyl 4-(4-isopropylphenyl)-2-{[(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B444774.png)
![Ethyl 2-[(2,6-difluorobenzoyl)amino]-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B444775.png)
